molecular formula C19H24N8O2 B2424250 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034356-71-1

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2424250
CAS No.: 2034356-71-1
M. Wt: 396.455
InChI Key: DWABRFWWXZNZON-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound, characterized by a triazine core linked to a quinazoline derivative. Its unique structure and functional groups make it significant in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step organic synthesis. Typically, the synthesis starts with the preparation of the triazine core, followed by the introduction of dimethylamino groups. The quinazoline moiety is then attached through a series of condensation reactions. The reaction conditions involve the use of organic solvents like dichloromethane and catalysts such as Lewis acids.

Industrial Production Methods: For large-scale production, this compound may be synthesized using continuous flow chemistry. This method increases efficiency and safety, allowing for precise control over reaction parameters. Industrial production often employs high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4).

  • Reduction: : Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.

  • Substitution: : Nucleophilic substitution reactions are common, with nucleophiles like hydroxide ions (OH-) targeting the triazine core.

Common Reagents and Conditions:

  • Oxidizing agents like KMnO4

  • Reducing agents such as H2/Pd

  • Solvents like dichloromethane, acetonitrile

Major Products:

  • Oxidation leads to the formation of quinazoline N-oxides.

  • Reduction may produce fully hydrogenated triazine derivatives.

  • Substitution reactions yield various substituted triazines and quinazolines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the design of new materials and catalysts.

Biology: In biological studies, it serves as a probe to investigate enzyme activities and protein interactions.

Medicine: Its structure-activity relationship (SAR) studies have shown potential in developing pharmaceuticals targeting specific enzymes and receptors.

Industry: In industrial applications, it acts as an intermediate in the synthesis of dyes and agrochemicals.

Mechanism of Action

This compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazine core can form coordination complexes with metal ions, influencing enzyme activities. The quinazoline moiety may interact with nucleotide-binding sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Compared to similar compounds, N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide stands out due to its unique combination of triazine and quinazoline cores. This dual functionality provides enhanced versatility in chemical reactions and biological applications.

Similar Compounds:

  • Triazine derivatives like melamine

  • Quinazoline derivatives such as gefitinib

  • Other hybrid compounds with triazine-quinazoline linkages

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Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O2/c1-25(2)18-22-15(23-19(24-18)26(3)4)11-20-16(28)9-10-27-12-21-14-8-6-5-7-13(14)17(27)29/h5-8,12H,9-11H2,1-4H3,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWABRFWWXZNZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CCN2C=NC3=CC=CC=C3C2=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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